6beta,17alpha-Dihydroxyprogesterone

Progesterone Receptor Steroid Antagonist T47D Breast Cancer

6β,17α-Dihydroxyprogesterone (6β,17α-DHP; CAS 604-03-5) is a C21 steroid of the pregn-4-ene-3,20-dione class bearing hydroxyl groups at the 6β and 17α positions. It is a doubly hydroxylated derivative of 17α-hydroxyprogesterone (17α-OHP) and is distinct from the mono-hydroxylated metabolite 6β-hydroxyprogesterone (6β-OHP; CAS 604-19-3).

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 604-03-5
Cat. No. B1594727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta,17alpha-Dihydroxyprogesterone
CAS604-03-5
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C21H30O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,24-25H,4-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1
InChIKeyBDQPONLPDKZVNG-SJIZYOMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6β,17α-Dihydroxyprogesterone (CAS 604-03-5): A Dual-Hydroxylated Progesterone Metabolite for Steroid Receptor and CYP17 Research


6β,17α-Dihydroxyprogesterone (6β,17α-DHP; CAS 604-03-5) is a C21 steroid of the pregn-4-ene-3,20-dione class bearing hydroxyl groups at the 6β and 17α positions [1]. It is a doubly hydroxylated derivative of 17α-hydroxyprogesterone (17α-OHP) and is distinct from the mono-hydroxylated metabolite 6β-hydroxyprogesterone (6β-OHP; CAS 604-19-3) [2]. As a terminal metabolite in the detoxification pathway of progesterone, 6β,17α-DHP serves as a probe for steroid hydroxylase activity and is used as a reference standard in steroid metabolism research and in vitro pharmacology . The compound is commercially available through certified reference material suppliers such as Toronto Research Chemicals (TRC-D454595) under research-use-only designation .

Why 6β,17α-Dihydroxyprogesterone Cannot Be Substituted by 17α-OHP or 6β-OHP in Quantitative Assays


Despite sharing a common steroidal backbone, 6β,17α-dihydroxyprogesterone cannot be interchanged with its closest analogs—17α-hydroxyprogesterone (17α-OHP) or 6β-hydroxyprogesterone (6β-OHP)—because the presence or absence of a single hydroxyl group at the 6β or 17α position fundamentally alters receptor interaction profiles, enzyme inhibitory potency, and physicochemical properties [1]. The dual hydroxylation pattern produces a compound with measurably distinct LogP, polar surface area (PSA), and progesterone receptor (PR) antagonist potency compared to either mono-hydroxylated analog [2]. In biotransformation systems, 6β,17α-DHP is produced as one of three regioisomeric products from 17α-OHP by Isaria farinosa, alongside 12β,17α-dihydroxyprogesterone and 6β,12β,17α-trihydroxyprogesterone, meaning that researchers studying regioselective hydroxylation require the authentic 6β,17α-DHP reference standard for unambiguous product identification by NMR or chromatography [1]. Generic substitution with 17α-OHP or 6β-OHP would produce erroneous quantitative results in any assay where the specific 6β,17α-dihydroxylation pattern is the variable under investigation.

Quantitative Differentiation Evidence for 6β,17α-Dihydroxyprogesterone Against Closest Analogs


Progesterone Receptor Antagonist Potency: 6β,17α-DHP vs. 6β-Hydroxyprogesterone in T47D Cells

In a direct head-to-head comparison using the same assay platform, 6β,17α-dihydroxyprogesterone demonstrates approximately 13% greater antagonist potency at the human progesterone receptor (hPR) than its mono-hydroxylated analog 6β-hydroxyprogesterone. Both compounds were evaluated as antagonists in human T47D breast cancer cells by inhibition of progesterone-induced alkaline phosphatase activity after 24-hour incubation [1][2]. By contrast, the precursor 17α-hydroxyprogesterone functions as a PR agonist (albeit a weak one), not an antagonist, representing a qualitative—not merely quantitative—pharmacological difference [3].

Progesterone Receptor Steroid Antagonist T47D Breast Cancer Alkaline Phosphatase Assay

CYP17 Enzyme Inhibition: 6β,17α-DHP vs. Clinical Inhibitor Abiraterone in Rat Testes Microsomes

6β,17α-Dihydroxyprogesterone exhibits weak inhibition of CYP17 (steroid 17α-hydroxylase/17,20-lyase) with an IC50 of 1.00 × 10³ nM in Sprague-Dawley rat testes microsomes using 17α-hydroxyprogesterone as substrate and NADPH as cofactor [1]. This potency is approximately 172-fold weaker than the clinical CYP17 inhibitor abiraterone, which achieves an IC50 of 5.8 nM in the same species and tissue preparation . The weak CYP17 inhibition profile positions 6β,17α-DHP as a useful negative control or baseline comparator—not a lead compound—in CYP17 inhibitor screening cascades. Importantly, 6β,17α-DHP itself is the product of 6β-hydroxylation of 17α-OHP and thus represents a downstream metabolite that does not potently feed back to inhibit its own biosynthetic enzyme [1].

CYP17A1 Steroidogenesis Enzyme Inhibition Androgen Biosynthesis

Lipophilicity and Polarity Differentiation: 6β,17α-DHP vs. 17α-OHP vs. Progesterone

The addition of the 6β-hydroxyl group to 17α-hydroxyprogesterone produces a measurable shift in key physicochemical parameters relevant to solubility, permeability, and chromatographic behavior. 6β,17α-DHP has a computed LogP of 2.81 and a polar surface area (PSA) of 74.6 Ų . This represents a LogP reduction of approximately 0.88 units compared to 17α-OHP (LogP = 3.69, PSA = 54.4 Ų) [1] and a reduction of approximately 1.06 units compared to progesterone (LogP = 3.87, PSA = 34.1 Ų) [2]. The PSA increase of 20.2 Ų versus 17α-OHP and 40.5 Ų versus progesterone reflects the additional hydrogen-bonding capacity from the 6β-hydroxyl and predicts enhanced aqueous solubility and reduced membrane permeability—characteristics confirmed by SwissADME predictive modeling where biotransformation products showed log S improvements from −4.16 (progesterone) to the −2.5 to −3.0 range for hydroxylated derivatives [3]. The compound also has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

LogP Polar Surface Area Physicochemical Properties Drug-likeness

Biotransformation Regioselectivity: 6β,17α-DHP as a Specific Product of 17α-OHP Hydroxylation by Isaria farinosa

When 17α-hydroxyprogesterone is used as a substrate for biotransformation by the entomopathogenic fungus Isaria farinosa KCh KW1.1, three hydroxy derivatives are produced: 6β,17α-dihydroxyprogesterone (compound 8), 12β,17α-dihydroxyprogesterone (compound 9), and 6β,12β,17α-trihydroxyprogesterone (compound 10) [1]. In contrast, 11α-hydroxyprogesterone is transformed into only a single product—6β,11α-dihydroxyprogesterone—under identical conditions, with a reported 75% yield after 24 hours [1]. This demonstrates that the 17α-hydroxyl group on the substrate directs a distinct regioselectivity profile compared to the 11α-hydroxyl group, enabling the formation of the 6β,17α-dihydroxylated product as one identifiable component of a three-product mixture. Product identity was confirmed by ¹H NMR (characteristic new hydroxyl signal at δH = 4.44 ppm) and ¹³C NMR, with agreement to literature data [1]. The production of multiple regioisomers from 17α-OHP—but only one from 11α-OHP—means that authentic 6β,17α-DHP reference standard is required to unambiguously identify this specific product by chromatographic or spectroscopic matching.

Biotransformation Regioselective Hydroxylation Filamentous Fungi Steroid Derivatization

Physicochemical and Drug-Likeness Predictive Profile: SwissADME Comparison of 6β,17α-DHP with Progesterone and Hydroxylated Analogs

Computational analysis using SwissADME demonstrates that hydroxylation of the steroid core produces systematic changes in predicted physicochemical and pharmacokinetic parameters [1]. Progesterone (compound 1) has a predicted log S (ESOL) of −4.16, whereas the hydroxylated derivatives achieve improved solubility values (e.g., −2.56 and −2.62 for compounds 2 and 7, respectively) [1]. While the exact log S value for 6β,17α-DHP (compound 8) was not individually reported in the primary publication, the trend across the series indicates that each additional hydroxyl group improves predicted aqueous solubility relative to the parent progesterone [1]. All tested compounds, including 6β,17α-DHP, fall within the BOILED-Egg region for predicted high gastrointestinal absorption, and none exceed the Lipinski Rule of Five thresholds (molecular weight of 6β,17α-DHP = 346.5 g/mol, well below the 500 Da cutoff) [1]. The compound has a reported melting point >216°C (decomposition), indicating thermal lability that must be accounted for in storage and handling protocols .

SwissADME Drug-likeness Solubility Prediction BOILED-Egg

Recommended Application Scenarios for 6β,17α-Dihydroxyprogesterone Based on Evidence-Supported Differentiation


Reference Standard for Regioselective Steroid Hydroxylation Studies in Microbial Biotransformation

In fungal biotransformation research using 17α-hydroxyprogesterone as a substrate, 6β,17α-DHP is one of three regioisomeric products generated by Isaria farinosa and other hydroxylating strains [1]. Authentic 6β,17α-DHP reference material is required to confirm product identity by NMR (diagnostic ¹H signal at δH = 4.44 ppm for the 6β-OH proton) and to establish GC/HPLC retention time libraries for routine product screening [1]. This scenario is directly supported by the regioselectivity evidence documented in Section 3, Evidence Item 4.

Weak Progesterone Receptor Antagonist Control in T47D Alkaline Phosphatase Reporter Assays

With a characterized PR antagonist IC50 of 1.30 μM in T47D cells, 6β,17α-DHP can serve as a weak antagonist reference compound for establishing assay signal windows in PR antagonist screening campaigns [2]. Its potency differs measurably from 6β-hydroxyprogesterone (IC50 = 1.50 μM), making it a distinguishable tool for structure-activity relationship studies probing the contribution of the 17α-hydroxyl group to PR binding [2][3]. This application derives from the direct head-to-head comparison in Section 3, Evidence Item 1.

Negative Control Compound for CYP17 Enzyme Inhibition Assays

6β,17α-DHP inhibits CYP17 with an IC50 of 1.00 μM in rat testes microsomes—approximately 172-fold weaker than the clinical inhibitor abiraterone (IC50 = 5.8 nM) [4]. This weak inhibition profile makes 6β,17α-DHP suitable as a negative control or baseline comparator in CYP17 inhibitor screening cascades, particularly when researchers need a hydroxylated steroid control that does not potently suppress androgen biosynthesis [4]. This scenario is grounded in the cross-study comparison presented in Section 3, Evidence Item 2.

Chromatographic Method Development for Steroid Metabolite Profiling

The distinct physicochemical signature of 6β,17α-DHP—LogP of 2.81 and PSA of 74.6 Ų—compared to 17α-OHP (LogP = 3.69, PSA = 54.4 Ų) and progesterone (LogP = 3.87, PSA = 34.1 Ų) enables chromatographic resolution from co-occurring steroid metabolites in biological matrices [5]. Analytical laboratories developing LC-MS/MS or GC-MS methods for steroid panels in clinical or toxicological samples can use authentic 6β,17α-DHP to establish retention time, ionization efficiency, and fragmentation parameters specific to this dihydroxylated species . This application follows from the physicochemical evidence in Section 3, Evidence Items 3 and 5.

Quote Request

Request a Quote for 6beta,17alpha-Dihydroxyprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.